molecular formula C7H11NO3 B13512756 hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid

hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid

Cat. No.: B13512756
M. Wt: 157.17 g/mol
InChI Key: YKLDTEUTLJEETL-UHFFFAOYSA-N
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Description

Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid typically involves the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrole ring. One method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly ADP ribose polymerase (PARP), a key enzyme involved in DNA repair . The compound’s unique structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its fused ring system and functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1,2,3,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)7-1-2-8-5(7)3-11-4-7/h5,8H,1-4H2,(H,9,10)

InChI Key

YKLDTEUTLJEETL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1(COC2)C(=O)O

Origin of Product

United States

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